molecular formula C22H17NO5 B2867036 5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid CAS No. 2287288-63-3

5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid

Cat. No.: B2867036
CAS No.: 2287288-63-3
M. Wt: 375.38
InChI Key: LQQVAHNWTBTWIP-UHFFFAOYSA-N
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Description

5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C22H17NO5 and its molecular weight is 375.38. The purity is usually 95%.
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Scientific Research Applications

Protection and Deprotection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized to protect hydroxy-groups in organic synthesis, allowing for selective reactions in the presence of sensitive functional groups. The Fmoc protecting group can be removed under mild conditions without affecting other base-labile protecting groups, demonstrating its utility in complex organic syntheses, particularly in the synthesis of oligonucleotides and peptide chains (Gioeli & Chattopadhyaya, 1982).

Peptide Synthesis
In peptide synthesis, the Fmoc group is used to reversibly protect the amide bond, facilitating the synthesis of peptides with 'difficult sequences'. This approach is crucial in overcoming challenges related to interchain association during solid-phase peptide synthesis, thereby expanding the capabilities of peptide chemists to synthesize complex peptides and proteins (Johnson et al., 1993).

Synthesis of N-alkylhydroxamic Acids
The compound has also been used in the preparation of N-alkylhydroxamic acids, showcasing its versatility in organic synthesis. This application involves the efficient condensation of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines with solid supports, leading to the facile synthesis of structurally diverse N-substituted hydroxamic acids, which are important in medicinal chemistry (Mellor & Chan, 1997).

Aromatic Polyamides Synthesis
Additionally, derivatives of fluorene, such as bis(ether-carboxylic acids), have been synthesized and used in the creation of aromatic polyamides. These polymers, characterized by their solubility in organic solvents, high glass transition temperatures, and thermal stability, have potential applications in materials science, particularly in the development of high-performance polymers (Hsiao, Yang & Lin, 1999).

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c24-21(25)19-12-27-20-10-23(9-17(19)20)22(26)28-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQVAHNWTBTWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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